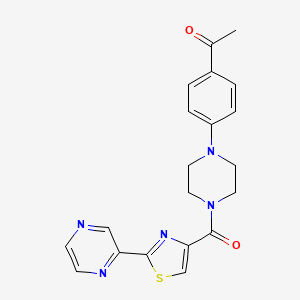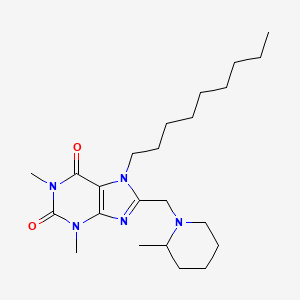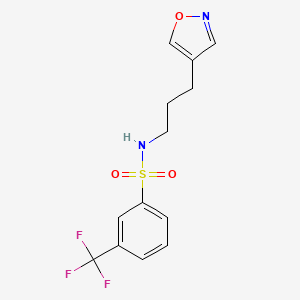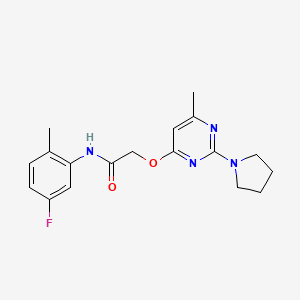![molecular formula C18H16N4O3 B2828602 1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 19839-16-8](/img/structure/B2828602.png)
1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazoles, including “this compound”, is a topic of ongoing research . A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis
Triazoles, including “this compound”, can participate in a variety of chemical reactions . These reactions are based on the 1,3-cycloaddition reaction, and such reagents as α-bromoacroleins, enaminones, 1,3-dicarbonyl compounds, β-ketosulfones are generally used in these transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques . For example, the IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Inhibitory Potential Against Caspase-3
1,2,3-Triazole derivatives, including compounds structurally similar to the specified molecule, have been studied for their potential as inhibitors against caspase-3. For instance, a study by Jiang and Hansen (2011) found that certain 1,2,3-triazoles exhibit competitive inhibitory mechanisms against caspase-3, a key protein in apoptosis, which could have implications in cancer research and therapy (Yang Jiang & Trond Vidar Hansen, 2011).
Antimicrobial Activities
Compounds in the 1,2,4-triazole family have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating significant antimicrobial activities against various test microorganisms, suggesting potential applications in addressing bacterial infections (H. Bektaş et al., 2010).
Antibacterial Activity
Vartale et al. (2008) conducted a study on the synthesis of 1,2,4-triazino benzothiazole derivatives and evaluated their antibacterial activity. The synthesized compounds showed promise in combating bacterial infections, indicating the potential of triazole compounds in antibacterial drug development (S. Vartale et al., 2008).
Synthesis and Structural Determination
Kariuki et al. (2022) reported on the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. This research contributes to the understanding of the structural aspects of triazole compounds, which is crucial for their application in various scientific fields (B. Kariuki et al., 2022).
Cytotoxicity and Cancer Cell Cycle Alterations
The cytotoxic potential of 1,2,3-triazole derivatives against various cancer cell lines has been explored. Gholampour et al. (2019) synthesized a series of 1,4-naphthoquinone-1,2,3-triazole hybrids, which demonstrated significant cytotoxicity against cancer cell lines and induced cell cycle arrest in the G0/G1 phase, showcasing the potential of these compounds in cancer research (M. Gholampour et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 1,2,3-triazoles, the class of compounds to which our compound belongs, are a variety of enzymes and receptors in the biological system . These targets are crucial for the compound’s versatile biological activities .
Mode of Action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This interaction with the enzyme’s active site leads to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given the compound’s anticancer activity, it can be inferred that it likely affects pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation in cancer cells, given its anticancer activity . This inhibition could be due to the compound inducing apoptosis in cancer cells or inhibiting their growth and division .
Safety and Hazards
While specific safety and hazard information for “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is not available, general safety measures for handling triazoles include wearing protective gloves, clothing, eye protection, and face protection . If inhaled or contacted with skin, it is advised to remove to fresh air and wash with plenty of soap and water .
Direcciones Futuras
The future directions for the study of “1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” and other triazoles include the development of new synthetic methodologies and the exploration of their biological activities . The number of the synthesis designs of 1,2,3-triazoles is increasing day by day owing to their broad application areas .
Propiedades
IUPAC Name |
3-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-9-7-13(8-10-14)22-17(23)15-16(18(22)24)21(20-19-15)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQQDYNPLCAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)
![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)
![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)

![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2828538.png)
![5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2828539.png)
![N-[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2828542.png)